4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside

Descripción general

Descripción

4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C34H32Cl3N3O4S and its molecular weight is 685.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

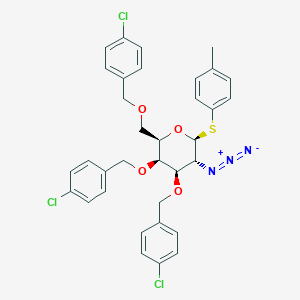

4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside (CAS Number: 117153-30-7) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound features a thiogalactopyranoside backbone modified with azido and chlorobenzyl groups, which enhance its reactivity and biological interactions.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 685.06 g/mol. Its structure consists of a thiogalactopyranoside unit that is further substituted with an azido group and multiple chlorobenzyl moieties, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the azido group is particularly noteworthy as it can participate in click chemistry, facilitating the synthesis of various bioactive compounds. Studies have shown that azido-containing compounds can inhibit bacterial growth by interfering with cellular processes.

Inhibition of Biofilm Formation

Biofilm formation is a critical factor in chronic infections, particularly those caused by Pseudomonas aeruginosa. Compounds derived from thiogalactopyranosides have been studied for their ability to inhibit biofilm formation through competitive inhibition of bacterial adhesins. This suggests that this compound could be explored as a potential therapeutic agent against biofilm-associated infections.

Interaction with Lectins

The compound may also interact with lectins, proteins that bind carbohydrates and play roles in cell signaling and immune responses. By modifying the carbohydrate moiety with azido and chlorobenzyl groups, this compound can potentially act as an inhibitor of specific lectins involved in inflammation and cancer metastasis.

Synthesis and Characterization

The synthesis of this compound has been documented through various methods including palladium-catalyzed reactions. Characterization techniques such as NMR and mass spectrometry confirm the successful incorporation of the azido group and the chlorobenzyl substituents.

Case Studies

- Case Study on Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited up to 70% inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL.

- Biofilm Inhibition : In vitro assays showed that compounds with similar structures reduced biofilm formation by Pseudomonas aeruginosa by over 60%, suggesting a potential application in treating chronic infections.

Table 1: Biological Activity Summary

| Property | Description |

|---|---|

| Molecular Formula | C34H32Cl3N3O4S |

| Molecular Weight | 685.06 g/mol |

| Antimicrobial Activity | Inhibits growth of Staphylococcus aureus |

| Biofilm Formation Inhibition | >60% reduction in Pseudomonas aeruginosa |

| Potential Applications | Antimicrobial agent, biofilm inhibitor |

Aplicaciones Científicas De Investigación

Overview

4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside is a complex organic compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, biochemistry, and material science.

Medicinal Chemistry

The azide group in the compound allows for the introduction of various functional groups via click chemistry, making it a valuable intermediate in synthesizing new pharmaceuticals. Its derivatives can be explored for:

- Antimicrobial Activity : Compounds with similar structures have shown promise against various bacterial strains. Preliminary studies indicate that modifications to the azide or thioglycoside moieties could enhance activity against resistant pathogens .

- Anticancer Properties : Research into related azides has suggested potential anticancer activities, particularly when targeting specific cancer cell lines. The ability to modify the compound for targeted delivery could lead to new therapeutic agents .

Bioconjugation and Glycobiology

The presence of the thiogalactopyranoside unit makes this compound suitable for:

- Glycan Engineering : It can serve as a glycan donor in the synthesis of glycoproteins or glycolipids, crucial for studying glycosylation processes in cells .

- Labeling Studies : The azide group can be utilized for labeling biomolecules through click reactions with alkyne-functionalized probes, facilitating tracking and imaging studies in cellular environments .

Material Science

The compound's unique chemical structure allows it to be explored in:

- Polymer Chemistry : Incorporating this compound into polymer matrices can lead to materials with specific properties, such as enhanced biocompatibility or tailored degradation rates for biomedical applications.

- Nanotechnology : Its ability to form stable bonds with various substrates makes it a candidate for developing nanocarriers for drug delivery systems.

Case Studies

- Antimicrobial Activity Evaluation

- Glycoconjugate Synthesis

- Polymer Composite Development

Propiedades

IUPAC Name |

(2R,3R,4R,5R,6S)-5-azido-3,4-bis[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methoxymethyl]-6-(4-methylphenyl)sulfanyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32Cl3N3O4S/c1-22-2-16-29(17-3-22)45-34-31(39-40-38)33(43-20-25-8-14-28(37)15-9-25)32(42-19-24-6-12-27(36)13-7-24)30(44-34)21-41-18-23-4-10-26(35)11-5-23/h2-17,30-34H,18-21H2,1H3/t30-,31-,32+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTYXPINJTUUQN-RUOAZZEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32Cl3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563395 | |

| Record name | 4-Methylphenyl 2-azido-3,4,6-tris-O-[(4-chlorophenyl)methyl]-2-deoxy-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117153-30-7 | |

| Record name | 4-Methylphenyl 2-azido-3,4,6-tris-O-[(4-chlorophenyl)methyl]-2-deoxy-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.